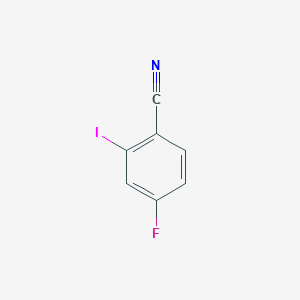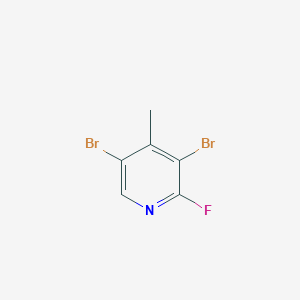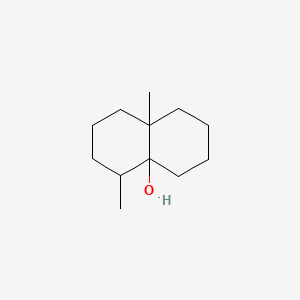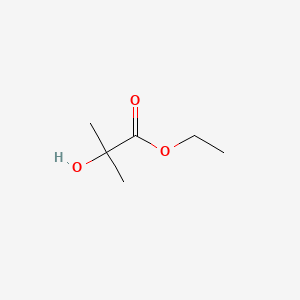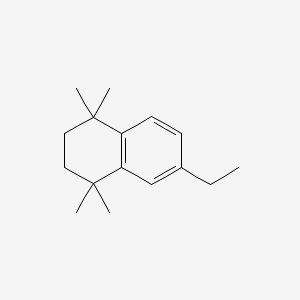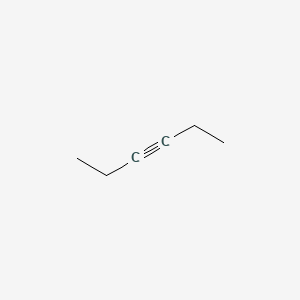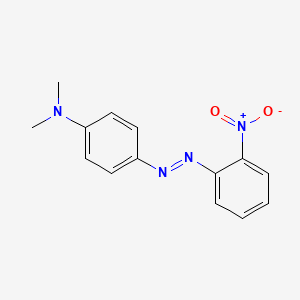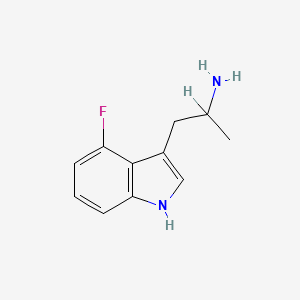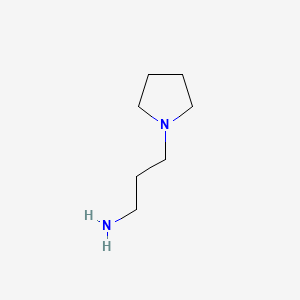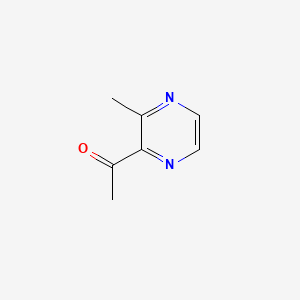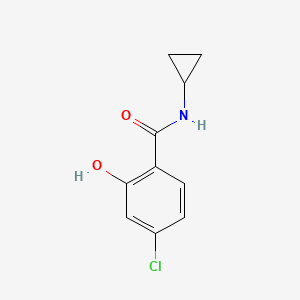
4-chloro-N-cyclopropyl-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-cyclopropyl-2-hydroxybenzamide (4-Cl-CHB) is a cyclic amide compound with a wide range of applications in organic chemistry and biochemistry. It is a versatile building block for the synthesis of complex molecules, and its unique properties make it particularly useful in the development of new drugs and materials.
Scientific Research Applications
Anticancer Properties
4-Chloro-N-cyclopropyl-2-hydroxybenzamide and its derivatives have been studied for their potential as anticancer agents. A study found that certain derivatives exhibited significant cytotoxicity against various human cancer cell lines, including breast, prostate, cervical cancer, and acute promyelocytic leukemia cells (Tang et al., 2017).
Antibacterial Activity
Research on chloro-substituted salicylanilide derivatives, including those related to this compound, has shown promising antibacterial activity. These compounds demonstrated good activity against Gram-positive bacteria, although they did not inhibit Gram-negative strains (Ienascu et al., 2022).
Physical Properties and Applications
The molar refraction and polarizability of similar compounds, including those related to this compound, have been studied, revealing insights into their physical properties and potential applications in pharmaceutical formulations (Sawale et al., 2016).
Antihelminthic Modifications
Modifications of similar compounds have been explored to enhance their antihelminthic effects while maintaining water solubility. These studies are crucial for developing more effective antiparasitic drugs (Galkina et al., 2014).
Color Properties in Dyes
The compound's derivatives have been used in synthesizing dyes, with studies exploring their color properties using CIELAB color space, indicating applications in the textile and coloring industries (Grad et al., 2013).
Neuroprotective Effects
Functionalized phenylbenzamides, which are structurally similar to this compound, have shown promise in reducing cerebral edema and improving outcomes in CNS injury models, suggesting potential neuroprotective applications (Farr et al., 2019).
Apoptosis Induction in Cancer Cells
Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells, offering insights into potential therapeutic applications for cancer treatment (Imramovský et al., 2013).
Bactericidal Activity Against MRSA
Studies have assessed the bactericidal activity of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in combating antibiotic-resistant infections (Zadrazilova et al., 2015).
Antimicrobial Activity of Sulfonamides
Sulfonamide derivatives containing this compound have been synthesized and characterized for their antimicrobial activity, contributing to the development of new antibacterial agents (Krátký et al., 2012).
Spectroscopic Analysis in Pharmaceutical Formulations
Spectroscopic analysis of compounds structurally related to this compound has been conducted to understand molecular interactions in pharmaceutical formulations, aiding in drug design and development (Delgadillo-Armendariz et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-cyclopropyl-2-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIUYALTBJYXGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)

